molecular formula C10H13NO B1149108 1-(2-Methylphenyl)-2-propanone oxime CAS No. 114382-11-5

1-(2-Methylphenyl)-2-propanone oxime

Cat. No.: B1149108
CAS No.: 114382-11-5
M. Wt: 163.22
InChI Key:
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Description

1-(2-Methylphenyl)-2-propanone oxime is an organic compound belonging to the oxime family Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)-2-propanone oxime can be synthesized through the reaction of 1-(2-methylphenyl)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction typically proceeds as follows:

  • Dissolve 1-(2-methylphenyl)-2-propanone in a suitable solvent like ethanol.
  • Add hydroxylamine hydrochloride and sodium bicarbonate to the solution.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions may be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-propanone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Nitriles and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-2-propanone oxime has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-propanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, the oxime group can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)-2-propanone: The parent ketone from which the oxime is derived.

    2-Methylphenylhydroxylamine: A related compound with a similar structure.

    2-Methylphenylamine: Another related compound with a similar structure.

Uniqueness

1-(2-Methylphenyl)-2-propanone oxime is unique due to its specific structure and the presence of the oxime functional group. This functional group imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRKULCBBJQKE-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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